2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol
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Overview
Description
2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol is a chemical compound that features a piperidine and piperazine ring connected by an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol typically involves the reaction of piperidine and piperazine derivatives under controlled conditionsThe reaction conditions often require the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and have similar chemical properties.
Piperazine derivatives: Compounds with a piperazine ring also exhibit similar reactivity and applications.
Uniqueness
2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol is unique due to its combination of piperidine and piperazine rings, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C12H25N3O |
---|---|
Molecular Weight |
227.35 g/mol |
IUPAC Name |
2-[4-(piperidin-3-ylmethyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H25N3O/c16-9-8-14-4-6-15(7-5-14)11-12-2-1-3-13-10-12/h12-13,16H,1-11H2 |
InChI Key |
GQGQRUAAJIJXFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CN2CCN(CC2)CCO |
Origin of Product |
United States |
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